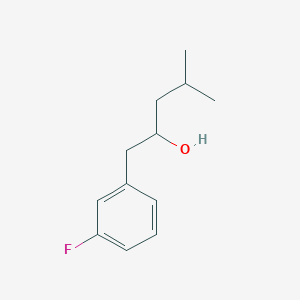
1-(3-Fluorophenyl)-4-methyl-2-pentanol
Cat. No. B8453298
M. Wt: 196.26 g/mol
InChI Key: RZYPBXIFDQKVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273766B2
Procedure details


102 mg of 1-(3-fluorophenyl)-4-methyl-2-pentanol, 122 mg of PCC, and 100 mg of MS-4A were dissolved in 1 mL of dichloromethane, followed by stirring at room temperature overnight. After completion of the reaction, the reaction liquid was filtered, water was added to the filtrate, followed by extraction with chloroform, and the organic layer was then washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue obtained was purified using PLC (chloroform alone) to obtain 36 mg (yield 36%) of a title compound as a pale yellow oily substance.



Name
Yield
36%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH:9]([OH:14])[CH2:10][CH:11]([CH3:13])[CH3:12])[CH:5]=[CH:6][CH:7]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](=[O:14])[CH2:10][CH:11]([CH3:12])[CH3:13])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
102 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1)CC(CC(C)C)O
|
|
Name
|
|
|
Quantity
|
122 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water was added to the filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was then washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)CC(CC(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
